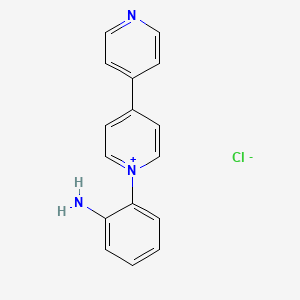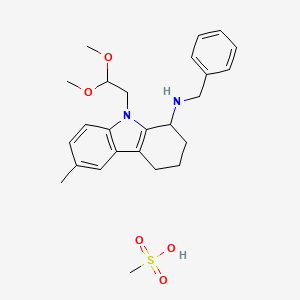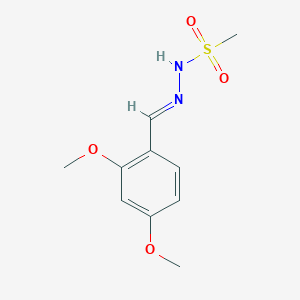![molecular formula C15H15N3O2 B3855956 2-(4-methylphenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B3855956.png)
2-(4-methylphenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide
Overview
Description
2-(4-methylphenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group attached to an acetamide moiety, with a pyridinylmethylideneamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 4-methylphenol with chloroacetic acid under basic conditions to form 4-methylphenoxyacetic acid. The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with Pyridinylamine: The acyl chloride is then reacted with pyridin-3-ylamine in the presence of a base such as triethylamine to form the desired amide linkage.
Formation of the Imine: The final step involves the condensation of the amide with an aldehyde or ketone to form the imine linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.
Major Products
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyacetamides depending on the reagents used.
Scientific Research Applications
2-(4-methylphenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the imine linkage can form reversible covalent bonds with nucleophilic residues. This compound may also interfere with specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid (MCPA): A herbicide with a similar phenoxyacetic acid structure.
2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a phenoxyacetic acid backbone.
Dicamba: A benzoic acid derivative with similar herbicidal properties.
Uniqueness
2-(4-methylphenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide is unique due to the presence of the pyridinylmethylideneamino substituent, which imparts distinct chemical and biological properties compared to other phenoxyacetic acid derivatives. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-12-4-6-14(7-5-12)20-11-15(19)18-17-10-13-3-2-8-16-9-13/h2-10H,11H2,1H3,(H,18,19)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGENKYGCBPDXSD-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(2-methylphenyl)butanediamide](/img/structure/B3855881.png)
![4-[(E)-[(2-benzamidoacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B3855884.png)
![2-(4-methylphenoxy)-N-[(Z)-[(2Z)-2-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide](/img/structure/B3855887.png)
![N-[(Z)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-(4-methylphenoxy)acetamide](/img/structure/B3855902.png)
![N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide](/img/structure/B3855910.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B3855932.png)

![N-[(E)-(4-methoxyphenyl)methylideneamino]methanesulfonamide](/img/structure/B3855940.png)
![5-anilino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855954.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]methylamine](/img/structure/B3855964.png)


